Leiocarposide

Übersicht

Beschreibung

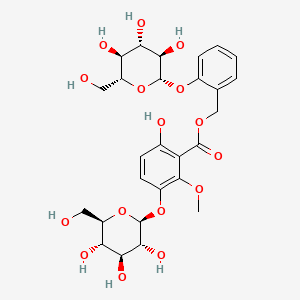

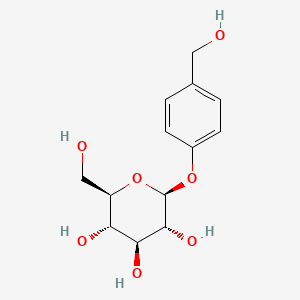

Leiocarposide is a compound with the CAS Number: 71953-77-0 . It is a reference substance used in various scientific studies .

Molecular Structure Analysis

This compound has a molecular formula of C27H34O16 . Its average mass is 614.549 Da and its monoisotopic mass is 614.184692 Da . It has 10 defined stereocenters .

Physical and Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 892.4±65.0 °C at 760 mmHg, and a flash point of 292.4±27.8 °C . It has 16 H bond acceptors, 9 H bond donors, and 11 freely rotating bonds . Its polar surface area is 255 Å2 .

Wissenschaftliche Forschungsanwendungen

Biotransformation in Rats

Leiocarposide, a phenolic glycoside from Solidago virgaurea L., exhibits specific biotransformation properties when orally administered to rats. Most of it is excreted unchanged fecally, with less than 10% appearing as metabolites in urine. These metabolites include leiocarpic acid, salicylic acid, and their conjugates. The metabolic process is primarily due to the stability of this compound's ester bond, which is hydrolyzed very slowly in artificial intestinal fluid (Fötsch, Pfeifer, Bartoszek, Franke, & Hiller, 1989) (Fötsch et al., 1989).

Anti-Tuberculosis Activity

Anogeissus leiocarpa, traditionally used in Sudanese medicine for tuberculosis treatment, shows promising anti-tuberculosis activity. Various extracts of A. leiocarpa inhibit the growth of Mycobacterium smegmatis, with the ethyl acetate extract of the root showing the lowest minimum inhibitory concentration (MIC). The antimycobacterial effect is attributed to high concentrations of ellagic acid derivatives, ellagitannins, and flavonoids in the root (Salih, Julkunen‐Tiitto, Luukkanen, Sipi, Fahmi, & Fyhrquist, 2020) (Salih et al., 2020).

Anti-Inflammatory Properties

Esenbeckia leiocarpa demonstrates significant anti-inflammatory properties. In a study using a murine air pouch model, various extracts and isolated compounds from E. leiocarpa showed inhibitory effects on leukocytes, exudate, myeloperoxidase, adenosine-deaminase, nitric oxide, interleukin-1 beta, tumor necrosis factor-alpha, and inhibitory kappa-B-alpha degradation. The isolated compounds dihydrocorynantheol and beta-sitosterol were partially responsible for these effects (Liz, Pereira, Horst, Dalmarco, Dalmarco, Simionatto, Pizzolatti, Girard, & Fröde, 2011) (Liz et al., 2011).

Anti-Erectile Dysfunction Effect

Anogeissus leiocarpus stem bark extract has been shown to mitigate paroxetine-induced erectile dysfunction in male rats. This medicinal plant's extract reversed altered sexual behavior and boosted antioxidant status. It also attenuated activities of enzymes like phosphodiesterase-5, arginase, and acetylcholinesterase, suggesting its potential as a natural agent in erectile dysfunction management (Ademosun, Adebayo, & Oboh, 2019) (Ademosun et al., 2019).

Haematological Effects in M

alariaAnogeissus leiocarpus demonstrated significant effects on the haematological parameters of mice infected with Plasmodium berghei. The methanolic extracts of A. leiocarpus increased hemoglobin, red blood cell count, and packed cell volume levels in treated mice compared to controls. It also significantly increased lymphocyte levels while reducing neutrophil levels, showcasing its anti-anemic properties and potential use in malaria treatment (Cyril-Olutayo, Omonkhua, & Akanbi, 2013) (Cyril-Olutayo et al., 2013).

Genotoxicity and Protective Effects

A study assessing the genotoxicity and protective effects of Anogeissus leiocarpus roots revealed that its extract was neither genotoxic nor cytotoxic. Additionally, it showed a protective effect against genotoxicity and cytotoxicity induced by cyclophosphamide, indicating its potential for use in mitigating the side effects of certain chemotherapy drugs (Motto, Lawson-Evi, Diallo, & Eklu-Gadégbéku, 2021) (Motto et al., 2021).

Anti-Sickling Activity

The anti-sickling activity of Anogeissus leiocarpus has been investigated, focusing on its effects on various gene expressions related to sickle cell disease (SCD). The study highlighted the potential of A. leiocarpus to manage SCD by modulating gene expression related to the Gardos channel, erythropoietin, erythropoietin receptor, and other relevant genes (Elufioye, Williams, & Cyril-Olutayo, 2020) (Elufioye et al., 2020).

Vasorelaxation Effects

Anogeissus leiocarpa has been studied for its vasorelaxation effects on porcine coronary artery rings. The dichloromethanolic fraction from A. leiocarpus bark induced endothelium-independent vasorelaxation, possibly through sustained decreases in intracellular calcium and inhibition of phosphodiesterases in vascular smooth muscle cells (Lazare, Mathieu, Ou edraogo, Auger, Schini-Kerth, & Bucher, 2019) (Lazare et al., 2019).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for Leiocarposide suggests that in case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes . If it comes into contact with skin, flush skin with plenty of water while removing contaminated clothing and shoes . In case of ingestion or inhalation, medical attention is required .

Zukünftige Richtungen

While specific future directions for Leiocarposide research are not detailed in the search results, it’s worth noting that the plant Solidago virgaurea L., which contains this compound, has been used for medicinal purposes . This suggests potential future research directions in exploring the medicinal properties of this compound.

Wirkmechanismus

Leiocarposide is a phenolic bisglucoside found in Solidago virgaurea L . This compound has attracted interest for its pharmacological potential, being explored for its hypothesized anti-inflammatory, analgesic, antilithiatic, and diuretic effects .

Pharmacokinetics

After oral administration to rats, this compound is poorly absorbed and is mostly excreted unchanged in feces . Less than 10% is found as metabolites in the urine . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability need further investigation.

Result of Action

This compound has been explored for its hypothesized anti-inflammatory, analgesic, antilithiatic, and diuretic effects . .

Biochemische Analyse

Biochemical Properties

Leiocarposide interacts with various enzymes, proteins, and other biomolecules. It is known to have a diuretic effect due to increased filtration in the renal glomeruli and the decrease in renal resorption . This effect is attributed to the interaction of this compound with renal enzymes and proteins .

Cellular Effects

This compound has been reported to have several effects on various types of cells and cellular processes. It has been shown to lower blood pressure and has anti-inflammatory and weak analgesic effects . These effects are likely due to the influence of this compound on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of this compound can vary over time, possibly due to the compound’s stability, degradation, and long-term effects on cellular function .

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 6-hydroxy-2-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O16/c1-38-24-14(41-27-23(36)21(34)19(32)16(9-29)43-27)7-6-12(30)17(24)25(37)39-10-11-4-2-3-5-13(11)40-26-22(35)20(33)18(31)15(8-28)42-26/h2-7,15-16,18-23,26-36H,8-10H2,1H3/t15-,16-,18-,19-,20+,21+,22-,23-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQJTVODGXZMHF-WRXRYXBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)OCC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1C(=O)OCC2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90222239 | |

| Record name | Leiocarposide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71953-77-0 | |

| Record name | Leiocarposide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71953-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leiocarposide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071953770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leiocarposide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

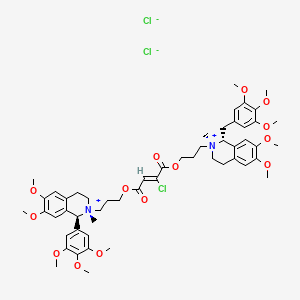

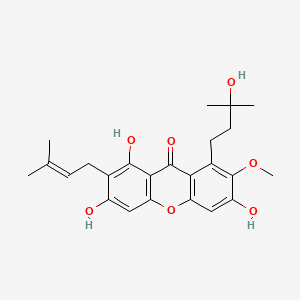

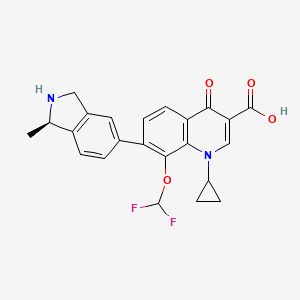

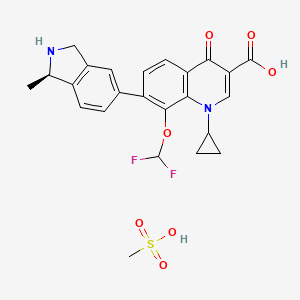

Feasible Synthetic Routes

Q1: What is the metabolic fate of leiocarposide after oral and parenteral administration in rats?

A1: this compound exhibits different metabolic pathways depending on the route of administration in rats. Orally administered this compound is poorly absorbed and primarily excreted unchanged in feces. The small fraction absorbed undergoes limited metabolism, yielding metabolites like leiocarpic acid (3,6-dihydroxy-2-methoxy-benzoic acid), salicylic acid, and their conjugates, found in urine at low concentrations [, ]. In contrast, parenteral administration leads to almost complete urinary excretion of unchanged this compound, with minimal metabolite formation [, ]. This stark difference highlights the crucial role of first-pass metabolism and gut microbial activity in this compound's breakdown.

Q2: Where does the microbial hydrolysis of this compound primarily occur?

A2: In vitro studies demonstrated that the hydrolysis of this compound's ester and glycosidic bonds, leading to the formation of leiocarpic acid and saligenin, occurs predominantly in the cecum and colon of rats, driven by microbial activity [].

Q3: Which enzymes are involved in the metabolism of this compound and its aglycone, saligenin?

A3: While specific enzymes involved in this compound metabolism haven't been identified in the provided research, the biotransformation process involves hydrolysis of ester and glycosidic bonds. These reactions likely involve esterases and glycosidases, respectively. Saligenin, a product of this compound hydrolysis, is further oxidized to salicylic acid. This oxidation is catalyzed by enzymes present in rat liver, kidney, and lung homogenates, as well as in the gut wall and serum [].

Q4: Does this compound interact with cytochrome P450 enzymes?

A5: Research investigating the potential of Solidago virgaurea extracts, decoctions, and leachates (containing this compound) to interact with cytochrome P450 (CYP) enzymes in human liver microsomes and hepatocytes suggests minimal impact []. The study found negligible influence on the activity and expression of key CYP enzymes, including CYP1A2, CYP2A6, CYP2C9, CYP2D6, and CYP3A4 [].

Q5: How does the content of this compound in Solidago virgaurea vary with cultivation practices?

A7: Cultivation techniques significantly influence the yield and this compound content in Solidago virgaurea. Studies show that factors like plantation establishment methods, growth regulators, and fertilization regimes can affect these parameters [, , ]. For instance, spring planting of seedlings or autumn sowing of diaspores resulted in higher yields of raw material with a higher this compound content compared to other methods []. Similarly, while increasing mineral fertilization enhanced biomass production, it led to a decrease in the concentration of this compound in the plant material [].

Q6: What analytical techniques are employed to quantify this compound in plant material?

A8: High-performance liquid chromatography (HPLC) serves as a reliable and widely used technique for quantifying this compound in Solidago virgaurea extracts [, ]. This method allows for separating and quantifying individual compounds based on their unique chemical properties, providing accurate measurements of this compound levels in plant samples.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole](/img/structure/B1674638.png)

![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine](/img/structure/B1674641.png)

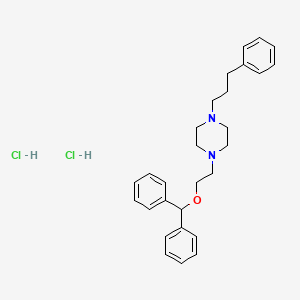

![1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine](/img/structure/B1674642.png)